(2R)-2,8-dimethyl-5,7-bis(trideuteriomethyl)-2-[(4R,8R)-4,8,12-trimethyltridecyl]-3,4-dihydrochromen-6-ol

Catalog No.
S1483490
CAS No.
113892-08-3
M.F
C29H50O2
M. Wt
436.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(2R)-2,8-dimethyl-5,7-bis(trideuteriomethyl)-2-[(4...

CAS Number

113892-08-3

Product Name

(2R)-2,8-dimethyl-5,7-bis(trideuteriomethyl)-2-[(4R,8R)-4,8,12-trimethyltridecyl]-3,4-dihydrochromen-6-ol

IUPAC Name

(2R)-2,8-dimethyl-5,7-bis(trideuteriomethyl)-2-[(4R,8R)-4,8,12-trimethyltridecyl]-3,4-dihydrochromen-6-ol

Molecular Formula

C29H50O2

Molecular Weight

436.7 g/mol

InChI

InChI=1S/C29H50O2/c1-20(2)12-9-13-21(3)14-10-15-22(4)16-11-18-29(8)19-17-26-25(7)27(30)23(5)24(6)28(26)31-29/h20-22,30H,9-19H2,1-8H3/t21-,22-,29-/m1/s1/i5D3,7D3

InChI Key

GVJHHUAWPYXKBD-BCHQTGRQSA-N

SMILES

CC1=C(C2=C(CCC(O2)(C)CCCC(C)CCCC(C)CCCC(C)C)C(=C1O)C)C

Synonyms

(2R)-3,4-Dihydro-2,5,7,8-tetramethyl-2-[(4R,8R)-4,8,12-trimethyltridecyl]-2H-1-benzopyran-6-ol-d6; (+)-α-Tocopherol-d6; (all-R)-α-Tocopherol-d6; 5,7,8-Trimethyltocol-d6; Acros-d6; Almefrol-d6; Biopass E 20-d6; d-α-Tocopherol-d6; Optovit-d6; Tocovital

Canonical SMILES

CC1=C(C2=C(CCC(O2)(C)CCCC(C)CCCC(C)CCCC(C)C)C(=C1O)C)C

Isomeric SMILES

[2H]C([2H])([2H])C1=C(C2=C(CC[C@@](O2)(C)CCC[C@H](C)CCC[C@H](C)CCCC(C)C)C(=C1O)C([2H])([2H])[2H])C

Description

α-Tocopherol is a lipid-soluble form of Vitamin E important to human health as an antioxidant. Often the result of poor nutrition or low absorption of dietary fat, vitamin E deficiency is monitored in patient serum samples by LC-MS/MS or HPLC.

Isotopically labeled Vitamin E analog:

(2R)-2,8-dimethyl-5,7-bis(trideuteriomethyl)-2-[(4R,8R)-4,8,12-trimethyltridecyl]-3,4-dihydrochromen-6-ol, also known as α-Tocopherol D6, is a synthetically produced isotopically labeled analog of α-tocopherol, the most abundant form of vitamin E. ()

In α-Tocopherol D6, three of the hydrogen atoms in the methyl groups at the 5th and 7th positions of the molecule are replaced with deuterium, a stable isotope of hydrogen. This substitution does not significantly alter the chemical properties of the molecule but allows scientists to distinguish it from endogenous (naturally occurring) α-tocopherol in biological samples. ()

Applications in Vitamin E research:

α-Tocopherol D6 is a valuable tool in various scientific research applications related to vitamin E, including:

  • Pharmacokinetic studies: By using α-Tocopherol D6 as a tracer, researchers can track the absorption, distribution, metabolism, and excretion of vitamin E in the body. This information is crucial for understanding the efficacy and safety of vitamin E supplements and developing new therapeutic strategies. ()
  • Mechanism of action studies: α-Tocopherol D6 can be used to investigate the mechanisms by which vitamin E exerts its biological effects. For example, researchers can use it to study how vitamin E interacts with cell membranes, protects against oxidative stress, and modulates cell signaling pathways. ()
  • Nutritional studies: α-Tocopherol D6 can be used to assess the bioavailability and bioefficacy of different forms of vitamin E from various dietary sources. This information helps researchers understand how different dietary choices can impact vitamin E status and its potential health benefits. ()

Advantages of using α-Tocopherol D6:

Compared to using unlabeled α-tocopherol, α-Tocopherol D6 offers several advantages in scientific research:

  • Specificity: The presence of deuterium atoms allows researchers to selectively measure the labeled form of vitamin E in complex biological samples, minimizing interference from endogenous α-tocopherol. ()
  • Sensitivity: Mass spectrometry techniques can be used to detect and quantify α-Tocopherol D6 with high sensitivity, even at low concentrations in biological samples. ()
  • Minimal impact on biological activity: The substitution of deuterium for hydrogen has minimal impact on the overall chemical and biological properties of α-tocopherol, making it a reliable tool for studying its physiological effects. ()

XLogP3

10.7

Dates

Modify: 2023-08-15

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